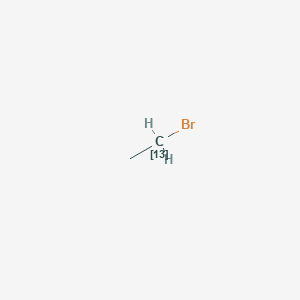
Bromoethane-1-13C
Overview
Description
Bromoethane-1-13C is an isotopically labeled compound where the carbon-13 isotope is incorporated at the first carbon position of bromoethane. The chemical formula for this compound is CH3CH2Br, with the carbon-13 isotope denoted as 13C. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study metabolic pathways, reaction mechanisms, and molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoethane-1-13C can be synthesized through the reaction of ethyl-1-13C alcohol with hydrogen bromide. The reaction typically involves the following steps:
Preparation of Ethyl-1-13C Alcohol: This is achieved by the reduction of acetone-1-13C using a reducing agent such as sodium borohydride.
Bromination: The ethyl-1-13C alcohol is then reacted with hydrogen bromide to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the isotopic purity and yield of the final product. The reaction is conducted in specialized reactors designed to handle the corrosive nature of hydrogen bromide and the high reactivity of the intermediates.
Chemical Reactions Analysis
Types of Reactions
Bromoethane-1-13C undergoes several types of chemical reactions, including:
Nucleophilic Substitution: this compound readily undergoes nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, cyanide ions, and ammonia.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form ethene-1-13C. This reaction typically involves the use of strong bases such as potassium hydroxide or sodium ethoxide.
Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions (NaOH), cyanide ions (KCN), ammonia (NH3)
Elimination: Potassium hydroxide (KOH), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Nucleophilic Substitution: Ethanol-1-13C, ethyl cyanide-1-13C, ethylamine-1-13C
Elimination: Ethene-1-13C
Oxidation: Acetaldehyde-1-13C, acetic acid-1-13C
Reduction: Ethane-1-13C
Scientific Research Applications
Bromoethane-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways, reaction mechanisms, and molecular structures. Some key applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a tracer to study the dynamics and interactions of molecules in complex biological systems.
Metabolomics: Helps in identifying and quantifying metabolites in biological samples, providing insights into metabolic pathways and disease mechanisms.
Organic Synthesis: Serves as a building block in the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Environmental Analysis: Used to trace the fate and transport of organic compounds in environmental systems, aiding in the assessment of pollution and remediation strategies.
Mechanism of Action
The mechanism of action of Bromoethane-1-13C primarily involves its role as a labeled compound in analytical techniques. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be tracked to study the behavior and interactions of the molecule in various environments. The molecular targets and pathways involved depend on the specific application and the system being studied. For example, in metabolomics, this compound can be used to trace the incorporation of carbon atoms into metabolic intermediates and end products .
Comparison with Similar Compounds
Bromoethane-1-13C can be compared with other isotopically labeled compounds such as:
Bromoethane-2-13C: Similar to this compound but with the carbon-13 isotope at the second carbon position.
Bromoethane-13C2: Contains carbon-13 isotopes at both carbon positions.
Ethyl-1-13C Bromide: Another name for this compound, emphasizing the position of the carbon-13 isotope.
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking and analysis in scientific research. The position of the carbon-13 isotope provides distinct advantages in studying specific reaction mechanisms and metabolic pathways compared to other labeled compounds .
Properties
IUPAC Name |
bromo(113C)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583916 | |
| Record name | Bromo(1-~13~C)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92276-91-0 | |
| Record name | Bromo(1-~13~C)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92276-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1602531.png)









